molecular formula C24H25ClN2O3 B2868621 N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide CAS No. 312941-79-0

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Cat. No. B2868621
CAS RN: 312941-79-0
M. Wt: 424.93
InChI Key: XTJXVOFBIUHOGR-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data . The structure of adamantane itself is characterized by three connected cyclohexane rings arranged in the “armchair” configuration .


Chemical Reactions Analysis

The chemical reactions of adamantane derivatives can be quite diverse, depending on the functional groups attached to the adamantane core . For example, unsaturated adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives depend on their specific chemical structure. Adamantane itself is a colorless, crystalline compound with a camphor-like odor .

Scientific Research Applications

Synthesis and Antiarrhythmic Activity

Research into the synthesis and pharmacological activities of adamantane derivatives, including compounds structurally related to N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide, has shown promising antiarrhythmic properties. A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides demonstrated an original spectrum of antiarrhythmic activity, highlighting the potential of adamantane derivatives in developing new antiarrhythmic drugs (Likhosherstov et al., 2014). Moreover, the antiarrhythmic (antifibrillatory) effects of derivatives of adamant-2-ylamides of alkylamidocarbonic acids on models of calcium chloride and aconitin arrhythmia further emphasize the therapeutic potential of these compounds (Turilova et al., 2013).

P2X7 Antagonists for Inflammation and Immune Signaling

The design and synthesis of novel derivatives as potent P2X7 antagonists for the treatment of diseases related to inflammation and immune signaling have also been explored. These studies involve structural modifications of adamantane derivatives to inhibit receptor activation, demonstrating the versatility of adamantane in drug design for targeting specific receptors involved in inflammatory processes (Pournara et al., 2020).

properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJXVOFBIUHOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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